Gastrin-17

Descripción

Propiedades

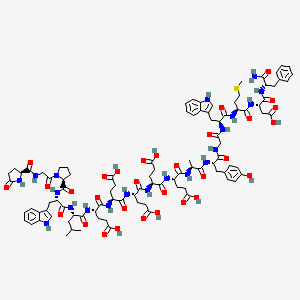

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRERMBNGKCZ-RNXBIMIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O31S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028770 | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-06-3, 10047-33-3 | |

| Record name | Gastrin 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The intricate journey from precursor to potent hormone: A technical guide to Gastrin-17 synthesis and processing

For Researchers, Scientists, and Drug Development Professionals

Gastrin-17, a crucial peptide hormone, plays a pivotal role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] Its precise production is the result of a highly regulated and complex series of post-translational modifications starting from its precursor, preprogastrin. Understanding this intricate synthesis and processing pathway is paramount for researchers in gastroenterology, oncology, and for professionals involved in the development of drugs targeting gastrointestinal disorders. This technical guide provides an in-depth exploration of the synthesis and processing of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

From Gene to Prohormone: The Initial Steps

The journey of this compound begins with the transcription and translation of the gastrin gene, which encodes the 101-amino acid precursor peptide, preprogastrin.[3] This initial phase occurs in the endoplasmic reticulum of G-cells, which are specialized neuroendocrine cells primarily located in the antrum of the stomach.[4]

Following translation, the N-terminal signal peptide of preprogastrin is cleaved off by a signal peptidase, yielding the 80-amino acid intermediate, progastrin.[5][3] Progastrin then transits through the Golgi apparatus and the trans-Golgi network, where it undergoes further modifications before being packaged into secretory granules.[5]

The Processing Cascade: A Symphony of Enzymatic Cleavages

Within the secretory granules, a cascade of enzymatic reactions meticulously sculpts progastrin into its various bioactive forms, including the principal amidated forms, this compound (G17) and gastrin-34 (G34). This process involves a series of endoproteolytic and exoproteolytic cleavages, followed by a crucial amidation step.

Endoproteolytic Cleavage by Prohormone Convertases

The initial cleavage of progastrin is mediated by prohormone convertases (PCs), a family of serine proteases. The two key players in gastrin processing are PC1/3 and PC2.[6][7][8]

-

PC1/3 is responsible for the cleavage at Arg36-Arg37 and Arg73-Arg74 residues of progastrin.[6][7] Cleavage at Arg73-Arg74 is a critical step for the eventual production of bioactive gastrins.[6]

-

PC2 primarily cleaves at the Lys53-Lys54 site of progastrin, a step that is essential for determining the ratio of G34 to G17.[6]

Studies in PC1/3-null mice have demonstrated a threefold increase in progastrin concentration and a significant reduction in amidated gastrins to 25% of normal levels, highlighting the indispensable role of this enzyme.[6][7]

Exoproteolytic Trimming by Carboxypeptidase E

Following the endoproteolytic cleavages, the C-terminal basic residues (arginine and lysine) are removed by Carboxypeptidase E (CPE).[9][10][11] This trimming step is essential to expose the C-terminal glycine (B1666218) residue, which is the substrate for the final amidation reaction. In mice with a deficiency in CPE, there is a significant reduction in amidated gastrin levels and a marked elevation of gastrin-Gly-Arg-Arg, a precursor form.[9][10][11]

C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)

The final and critical step in the biosynthesis of bioactive gastrin is the C-terminal amidation of the glycine-extended intermediates. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][12][13] PAM converts the C-terminal glycine residue into a terminal amide group, a modification that is essential for the biological activity of gastrin.[12] The amidation process is dependent on cofactors such as copper and ascorbate.[12][14]

Post-Translational Modifications: Fine-Tuning the Process

In addition to the primary cleavage and amidation events, progastrin and its intermediates can undergo other post-translational modifications that can influence the efficiency of processing.

-

Sulfation: Tyrosine residues within the gastrin sequence can be sulfated. While sulfation of Tyr87 appears to be less common in amidated peptides compared to their glycine-extended precursors, it is a notable modification.[1][15][16] However, studies have shown that tyrosine sulfation does not significantly impact the gastric acid secretory potency of this compound in humans.[17]

-

Phosphorylation: Serine residues, such as Ser96 in rat progastrin, can be phosphorylated.[1][15][16] Phosphorylation at this site, which is adjacent to the amidation processing point, may play a regulatory role in gastrin production, with decreased phosphorylation being associated with a reduced production of amidated products.[1][15][16]

Quantitative Data on Gastrin Processing

While precise absolute concentrations can vary significantly depending on the physiological state and analytical method, the relative abundance and processing efficiency provide valuable insights.

| Peptide Form | Relative Abundance/Concentration | Key Observations |

| Progastrin | Elevated in PC1/3-null mice (3-fold increase)[6][7] | Generally low in healthy individuals' circulation but can be detected in certain cancers.[18] |

| Glycine-extended Gastrin (G-Gly) | Accumulates in ascorbate-deficient G-cell cultures.[14] | In humans, nonamidated gastrins account for approximately 5% of all secreted gastrin peptides.[19] |

| Amidated Gastrin (G17 & G34) | Reduced to 25% of normal levels in PC1/3-null mice.[6][7] | G17 has a half-life of approximately 5 minutes in circulation.[20] |

| Gastrin-Gly-Arg-Arg | Markedly elevated in CPE-deficient mice.[9][10][11] | A direct precursor to glycine-extended gastrin. |

Experimental Protocols: A Methodological Overview

The study of gastrin synthesis and processing relies on a variety of sophisticated biochemical and immunological techniques.

Radioimmunoassay (RIA) for Gastrin Quantification

Radioimmunoassay is a highly sensitive method for quantifying gastrin levels in biological samples.

Principle: This competitive assay involves the competition between unlabeled gastrin in the sample and a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-gastrin) for binding to a limited amount of anti-gastrin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled gastrin in the sample.

Generalized Protocol:

-

Preparation of Reagents: Prepare standards with known concentrations of gastrin, radiolabeled gastrin tracer, and a specific anti-gastrin antibody.

-

Assay Setup: In appropriate tubes, add a constant amount of antibody and radiolabeled gastrin to standards and unknown samples.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the antibody-bound gastrin from the free gastrin. A common method is double antibody-polyethylene glycol precipitation, where a second antibody directed against the first antibody is added to precipitate the complex.[14]

-

Detection: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of gastrin in the samples by interpolating their radioactivity values on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin and Progastrin

ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials.

Principle: A sandwich ELISA is commonly used for gastrin quantification. An antibody specific for gastrin is coated onto the wells of a microplate. The sample containing gastrin is added, and the gastrin binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes gastrin is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of gastrin in the sample.

Generalized Protocol for a Gastrin Sandwich ELISA: [2][6][7][21][22]

-

Coating: Coat a 96-well microplate with a capture antibody specific for gastrin.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add standards and samples to the wells and incubate to allow gastrin to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody Incubation: Add an enzyme-conjugated detection antibody that binds to a different epitope on the gastrin molecule. Incubate to allow the formation of the sandwich complex.

-

Washing: Wash the plate again to remove unbound detection antibody.

-

Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). Incubate to allow color development.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the sample concentrations as described for RIA.

High-Performance Liquid Chromatography (HPLC) for Separation of Gastrin Forms

HPLC is a powerful technique used to separate the different molecular forms of gastrin (e.g., G17, G34, G-Gly) based on their physicochemical properties.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent material, causing them to separate as they flow through the column at different rates.

Generalized Protocol for Gastrin Separation: [1][4][23]

-

Sample Preparation: Extract gastrin peptides from biological samples (e.g., serum, tissue homogenates) using methods like solid-phase extraction.

-

Column Selection: Choose an appropriate HPLC column (e.g., reverse-phase C18) based on the properties of the gastrin peptides to be separated.

-

Mobile Phase: Prepare a suitable mobile phase, often a gradient of two solvents (e.g., water with a small amount of acid and an organic solvent like acetonitrile), to elute the peptides from the column.

-

Injection and Separation: Inject the prepared sample into the HPLC system. The peptides will separate as they pass through the column.

-

Detection: Detect the separated peptides as they elute from the column. UV detection at a specific wavelength is common. For more specific identification and quantification, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[1][3][4][23][24][25]

-

Analysis: Identify and quantify the different gastrin forms based on their retention times and peak areas, often by comparison to known standards.

Signaling Pathways and Experimental Workflows

To visualize the complex processes described above, the following diagrams have been generated using the DOT language for Graphviz.

This compound Synthesis and Processing Pathway

References

- 1. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates [mdpi.com]

- 5. Peptide alpha-amidation activity in human plasma: relationship to gastrin processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fn-test.com [fn-test.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Specificity of prohormone convertase endoproteolysis of progastrin in AtT-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of carboxypeptidase E deficiency on progastrin processing and gastrin messenger ribonucleic acid expression in mice with the fat mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 14. Glycine-extended progastrin processing intermediates: accumulation and cosecretion with gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Processing of the gastrin precursor. Modulation of phosphorylated, sulfated, and amidated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prognostic Value of Plasma hPG80 (Circulating Progastrin) in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content-assets.jci.org [content-assets.jci.org]

- 20. Gastrin, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]

- 21. cloud-clone.com [cloud-clone.com]

- 22. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Physiological Role of Gastrin-17 in Gastric Acid Secretion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-17 (G-17) is a crucial peptide hormone primarily responsible for regulating gastric acid secretion, a fundamental process for protein digestion, absorption of micronutrients, and defense against ingested pathogens.[1][2] Produced by G-cells in the gastric antrum, G-17 is the most abundant and potent form of gastrin in this region.[3][4] Its physiological actions extend beyond acid secretion to include the maintenance of gastric mucosal integrity and the stimulation of gastric motility.[1] Understanding the intricate mechanisms of G-17 action is paramount for research into gastrointestinal disorders like peptic ulcer disease, chronic gastritis, and gastrin-producing tumors (gastrinomas), and for the development of novel therapeutic agents that modulate gastric acidity.

Mechanism of Action: Direct and Indirect Pathways

This compound stimulates hydrochloric acid (HCl) secretion from parietal cells in the stomach's fundus and body through a dual mechanism involving both direct and indirect pathways. While it can act directly on parietal cells, the primary and most significant pathway is indirect, mediated by the release of histamine (B1213489) from enterochromaffin-like (ECL) cells.

G-Cell Secretion

The synthesis and release of G-17 from antral G-cells are triggered by several stimuli, including:

-

Vagal Stimulation: Mediated by gastrin-releasing peptide (GRP).

-

Presence of Nutrients: Partially digested proteins and specific amino acids in the stomach are potent stimuli.

-

Gastric Distention: The physical stretching of the stomach wall.

-

Elevated Gastric pH: A decrease in stomach acidity prompts gastrin release to restore the acidic environment.

The Cholecystokinin (B1591339) 2 (CCK2) Receptor

Both the direct and indirect actions of this compound are mediated through its binding to the cholecystokinin 2 (CCK2) receptor, a G-protein-coupled receptor (GPCR). These receptors are expressed on the surface of both parietal cells and, more critically, ECL cells. The C-terminal tetrapeptide of this compound is essential for the activation of the CCK2 receptor.

Indirect Pathway: The Gastrin-ECL Cell-Histamine Axis

The predominant mechanism for G-17-stimulated acid secretion involves the following steps:

-

G-17 Binds to ECL Cells: Circulating G-17 binds to CCK2 receptors on ECL cells located in the oxyntic mucosa.

-

Histamine Release: This binding stimulates the synthesis (via histidine decarboxylase) and release of histamine from the ECL cells.

-

Histamine Acts on Parietal Cells: Histamine diffuses in a paracrine manner to adjacent parietal cells and binds to their histamine H2 receptors.

-

Parietal Cell Activation: The activation of H2 receptors is the most significant stimulus for the parietal cell to secrete H+ ions via the H+/K+ ATPase proton pump.

The critical role of this indirect pathway is demonstrated by the fact that H2 receptor antagonists can abolish gastrin-stimulated acid secretion.

Direct Pathway

This compound can also bind directly to CCK2 receptors on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade that leads to a modest stimulation of acid secretion. However, this direct effect is considered secondary to the more potent histamine-mediated pathway. Gastrin's direct action may also serve to potentiate the effects of other secretagogues like acetylcholine.

Intracellular Signaling Pathways

Activation of the CCK2 receptor by this compound on both ECL and parietal cells triggers the phosphatidylinositol signaling pathway. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events, particularly the elevation of intracellular calcium, are crucial for stimulating histamine release from ECL cells and H+/K+ ATPase activity in parietal cells. Other downstream pathways, including PI3-K/Akt and MAPK/ERK cascades, have also been implicated in the cellular responses to gastrin.

Regulation of this compound and Acid Secretion

The secretion of gastric acid is a tightly regulated process involving a sophisticated negative feedback loop to prevent excessive acidification of the stomach.

-

Stimulation: As previously mentioned, vagal nerve activity and the presence of food stimulate G-cells to release gastrin, initiating the acid secretion cascade.

-

Inhibition: The primary inhibitor of acid secretion is somatostatin (B550006), which is released from D-cells in the gastric antrum and oxyntic mucosa. The release of somatostatin is stimulated by low gastric pH. Somatostatin acts via paracrine mechanisms to:

-

Inhibit gastrin release from G-cells.

-

Inhibit histamine release from ECL cells.

-

Directly inhibit acid secretion from parietal cells.

-

This negative feedback ensures that as stomach acid concentration increases (and pH falls), the stimulus for further acid production is switched off.

Quantitative Data on this compound Stimulated Acid Secretion

The following table summarizes quantitative data from studies investigating the effect of gastrin on gastric acid secretion. Direct comparisons are challenging due to variations in experimental models, species, and gastrin analogues used.

| Study Parameter | Model System | Gastrin Form & Dose | Measured Acid Output | Citation |

| Baseline Stimulated Secretion | Human | This compound (constant infusion, 40 pmol/kg/h) | 5.63 ± 0.73 mmol H⁺ / 15 min | |

| Hormonal Inhibition | Conscious Rats | This compound I (1 nmol/kg/h) | Marked increase in acid secretion | |

| This compound I (1 nmol/kg/h) + Somatostatin-14 (10 nmol/kg/h) | Significant inhibition of gastrin-induced secretion | |||

| Precursor Potency | Isolated Perfused Rat Stomach | This compound (G-17) | Maximally effective at 0.52 nmol/L | |

| Glycine-extended this compound (Gly-G-17) | 52-520 nmol/L elicited a concentration-dependent increase | |||

| Gly-G-17 (520 nmol/L) | Acid output was at the same level as G-17 at 0.52 nmol/L |

Key Experimental Protocols

Protocol: Measurement of Gastric Acid Secretion via Aspiration (Pentagastrin Stimulation Test)

This invasive "gold standard" method directly measures the stomach's acid-secreting capacity.

1. Patient Preparation:

-

The patient must fast overnight.

-

A nasogastric or orogastric tube is inserted into the stomach, with its tip positioned in the most dependent part (antrum). The correct placement is often verified radiologically.

2. Basal Acid Output (BAO) Measurement:

-

Gastric contents are continuously aspirated for one hour.

-

The aspirate is collected in four 15-minute aliquots.

-

This collection represents the basal, unstimulated rate of acid secretion.

3. Stimulation:

-

A stimulant is administered to induce maximal acid secretion. Pentagastrin, a synthetic analogue of gastrin, is commonly used at a dose of 6 µg/kg body weight, administered subcutaneously.

4. Maximal Acid Output (MAO) Measurement:

-

Following stimulation, gastric contents are collected for another hour (or longer), typically in four 15-minute aliquots.

-

This collection represents the stomach's maximum secretory capacity.

5. Laboratory Analysis:

-

The volume of each collected sample is measured.

-

The concentration of H+ ions is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.

-

Acid output is calculated and expressed in millimoles of HCl per hour (mmol/h).

Protocol: Isolated Vascularly Perfused Rat Stomach Model

This ex vivo model allows for the study of gastric responses to hormones and drugs while eliminating systemic neural and endocrine influences.

1. Animal Preparation:

-

Rats are fasted to ensure an empty stomach.

-

The animal is anesthetized, and the stomach is surgically isolated.

2. Perfusion Setup:

-

The stomach's vascular supply is cannulated, allowing it to be perfused with an oxygenated physiological salt solution containing nutrients.

-

The gastric lumen is also cannulated to allow for the collection of secreted acid.

3. Experimental Procedure:

-

The preparation is allowed to stabilize to establish a basal secretion rate.

-

Test substances (e.g., this compound, receptor antagonists) are added to the vascular perfusate at desired concentrations.

-

The venous outflow (for measuring histamine release) and the luminal outflow (for measuring acid secretion) are collected in timed fractions throughout the experiment.

4. Analysis:

-

Luminal samples are analyzed for acid content via titration.

-

Venous samples can be analyzed for histamine and other released substances (e.g., pancreastatin) using methods like immunoassays.

References

- 1. This compound: A Key Hormone in Digestion and Its Diagnostic Importance - Xiamen Wiz Biotech Co., Ltd [wizbiotech.net]

- 2. Gastric Peptides-Gastrin and Somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Production and Role of this compound and this compound-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin and the Moderate Hypergastrinemias [mdpi.com]

An In-depth Technical Guide to the Gastrin-17 Signaling Pathway in Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Gastrin-17 (G-17) signaling pathway in gastric parietal cells. The content herein is intended for an audience with a foundational understanding of cell signaling and molecular biology. This document details the molecular cascade from receptor binding to the physiological response of acid secretion, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction to this compound and Parietal Cell Function

This compound is a peptide hormone that plays a crucial role in regulating gastric acid secretion.[1][2] It is produced by G-cells in the antrum of the stomach and duodenum in response to stimuli such as the presence of peptides and amino acids, gastric distention, and vagal nerve stimulation.[2] The primary target for gastrin's physiological effects on acid secretion are the parietal cells, located in the gastric glands of the stomach lining.[1][2] Parietal cells house the H+/K+-ATPase, the proton pump responsible for secreting H+ ions into the gastric lumen, the final step in hydrochloric acid production.

This compound stimulates acid secretion through both direct and indirect pathways. The indirect pathway involves G-17 stimulating enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells, a pathway predominantly mediated by cAMP. This guide will focus on the direct signaling pathway of this compound within the parietal cell itself.

The Core this compound Signaling Cascade in Parietal Cells

The direct action of this compound on parietal cells is initiated by its binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. This interaction triggers a cascade of intracellular events culminating in the activation of the H+/K+-ATPase proton pump.

Receptor Binding and G-Protein Activation

This compound binds to the CCK2 receptor on the basolateral membrane of parietal cells with high affinity. This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates from the Gβγ dimer and subsequently activates its downstream effector, phospholipase C (PLC).

Second Messenger Production: IP3 and DAG

Activated PLC is a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): As a small, water-soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.

-

Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it serves as a docking site and activator for Protein Kinase C (PKC).

Calcium Mobilization and Protein Kinase C Activation

The G-17-induced rise in intracellular calcium is biphasic. The initial, transient peak is due to the IP3-mediated release of Ca2+ from the ER. This is followed by a sustained phase of elevated calcium, which is maintained by the influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.

The concurrent elevation of intracellular Ca2+ and the presence of DAG in the membrane synergistically activate conventional isoforms of Protein Kinase C (PKC). In parietal cells, PKCα has been identified as a key isoform involved in this signaling pathway. Activated PKCα then phosphorylates a variety of downstream target proteins on serine and threonine residues.

Activation of the H+/K+-ATPase Proton Pump

The ultimate physiological outcome of the this compound signaling cascade in parietal cells is the stimulation of the H+/K+-ATPase. This is achieved through a combination of events:

-

Translocation and Fusion of Tubulovesicles: In resting parietal cells, the H+/K+-ATPase is predominantly located in intracellular tubulovesicular structures. Upon stimulation, these vesicles are translocated to and fuse with the apical membrane, thereby increasing the density of proton pumps at the site of acid secretion. The elevation in intracellular calcium is a critical trigger for this process.

-

Direct Phosphorylation: Evidence suggests that PKC can directly phosphorylate the α-subunit of the H+/K+-ATPase. This phosphorylation event is thought to increase the pump's activity. Specifically, serine 16 on the Na+,K+-ATPase, a related pump, has been identified as a phosphorylation site for PKC in response to gastrin in other cell types, suggesting a similar mechanism may be at play for the H+/K+-ATPase in parietal cells.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway in parietal cells.

| Parameter | Value | Species | Reference |

| This compound Binding Affinity (IC50) to CCK2R | 0.07 ± 0.03 nM | Rabbit | |

| 7.8 ± 0.8% per 10^6 cells (saturable binding) | Canine | ||

| This compound Effect on [14C]Aminopyrine Accumulation (EC50) | 0.07 ± 0.03 nM | Rabbit | |

| This compound Effect on Inositol Phosphates (EC50) | 0.142 ± 0.016 nM | Rabbit |

Table 1: Receptor Binding and Functional Response Data for this compound in Parietal Cells.

| Stimulus | Concentration | Response | Fold Increase (approx.) | Time Point | Species | Reference |

| Gastrin | 10 nM | IP3 Production | 2-2.5 | 15 seconds | Isolated Parietal Cells | |

| Gastrin/CCK-8 | EC50 ~0.1 nM | [3H]Inositol Phosphates | Not specified | Not specified | Rabbit | |

| Gastrin | 100 nM | [14C]Aminopyrine Accumulation (potentiates histamine) | Not applicable | Not specified | Rat |

Table 2: Dose-Response Data for this compound on Second Messengers and Acid Secretion.

Experimental Protocols

Isolation of Primary Parietal Cells

This protocol describes a common method for enriching parietal cells from gastric mucosa.

Materials:

-

Stomach from a suitable animal model (e.g., rabbit, rat)

-

Collagenase solution

-

Nycodenz or Percoll gradients

-

Cell culture medium (e.g., DMEM/F12)

-

Centrifuge

-

Microscope

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the stomach and wash thoroughly with ice-cold phosphate-buffered saline (PBS).

-

Open the stomach along the greater curvature and gently scrape the gastric mucosa.

-

Mince the mucosal tissue and incubate with a collagenase solution to digest the extracellular matrix and release gastric glands.

-

Filter the digest to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the gastric glands.

-

Resuspend the pellet and apply to a density gradient (e.g., Nycodenz or Percoll) to separate different cell types.

-

Centrifuge the gradient to separate the cell populations. Parietal cells will form a distinct band.

-

Carefully aspirate the parietal cell layer and wash with culture medium.

-

Assess cell viability and purity using trypan blue exclusion and microscopy.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.

Materials:

-

Isolated parietal cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

-

This compound solution

Procedure:

-

Plate isolated parietal cells on coverslips and allow them to adhere.

-

Prepare a loading solution of Fura-2 AM in HEPES-buffered saline, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with HEPES-buffered saline to remove extracellular dye.

-

Mount the coverslip on the stage of the fluorescence imaging system.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound to the desired final concentration.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium. The ratio is proportional to the intracellular calcium concentration.

Aminopyrine Accumulation Assay for Acid Secretion

This assay provides an indirect measure of acid production by parietal cells. The weak base [14C]-aminopyrine accumulates in acidic compartments.

Materials:

-

Isolated gastric glands or parietal cells

-

[14C]-aminopyrine

-

Incubation buffer (e.g., HEPES-buffered saline)

-

This compound solution

-

Scintillation counter and vials

Procedure:

-

Aliquot isolated gastric glands or parietal cells into microcentrifuge tubes.

-

Add [14C]-aminopyrine to each tube.

-

Add this compound at various concentrations to the respective tubes. Include a vehicle control.

-

Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Pellet the cells by centrifugation.

-

Remove the supernatant.

-

Lyse the cells to release the trapped [14C]-aminopyrine.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

The amount of accumulated [14C]-aminopyrine is proportional to the acid secretion.

Western Blot for Phosphorylated H+/K+-ATPase

This protocol describes the detection of phosphorylated H+/K+-ATPase following this compound stimulation.

Materials:

-

Isolated parietal cells

-

This compound solution

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibody specific for phosphorylated H+/K+-ATPase (at a specific site if known)

-

Primary antibody for total H+/K+-ATPase (as a loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat isolated parietal cells with this compound for various times and concentrations. Include an untreated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated H+/K+-ATPase overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot to detect the bands corresponding to the phosphorylated protein.

-

Strip the blot and re-probe with an antibody against total H+/K+-ATPase to confirm equal loading.

Visualizations

Caption: this compound signaling pathway in parietal cells.

Caption: Workflow for intracellular calcium imaging.

Caption: Logical flow of this compound induced acid secretion.

References

An In-depth Technical Guide on the Mechanism of Gastrin-17 Induced Histamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying Gastrin-17-induced histamine (B1213489) release from gastric enterochromaffin-like (ECL) cells. The content delves into the core signaling pathways, regulation of histamine synthesis, quantitative data from key studies, and detailed experimental protocols.

Introduction

This compound, a key hormone in the regulation of gastric acid secretion, primarily exerts its effect by stimulating histamine release from ECL cells located in the oxyntic mucosa[1][2][3]. This released histamine then acts as a paracrine stimulant on adjacent parietal cells, triggering the secretion of hydrochloric acid[1][2]. The gastrin-ECL cell-parietal cell axis is, therefore, a critical physiological pathway and a significant target for therapeutic intervention in acid-related gastrointestinal disorders[2]. Understanding the intricate molecular events initiated by this compound at the ECL cell is paramount for the development of novel and targeted pharmacological agents. This guide will dissect the signaling cascade from receptor binding to histamine exocytosis and synthesis, supported by experimental evidence and methodologies.

The Core Signaling Pathway: From Receptor to Exocytosis

The release of histamine from ECL cells in response to this compound is a meticulously orchestrated process initiated by the binding of this compound to its cognate receptor, the cholecystokinin-2 receptor (CCK2R)[4]. This event triggers a cascade of intracellular signaling events, culminating in the fusion of histamine-containing vesicles with the plasma membrane and the subsequent release of their contents.

The binding of this compound to the CCK2R, a Gq protein-coupled receptor, instigates the dissociation of the Gq protein alpha subunit from the beta-gamma subunits[3][5]. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6].

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol[7][8]. This initial, transient increase in intracellular calcium is followed by a sustained influx of extracellular calcium[7]. This sustained phase is crucial for histamine secretion[7]. The influx of extracellular Ca2+ is mediated by L-type voltage-gated calcium channels, which are activated by a pathway involving DAG and protein kinase C (PKC)[7][8]. DAG, in conjunction with the initial rise in intracellular Ca2+, activates PKC[8]. Activated PKC then phosphorylates and opens L-type calcium channels, leading to the prolonged elevation of intracellular calcium necessary for sustained histamine release[7][8]. The elevated intracellular calcium levels promote the exocytosis of histamine-containing vesicles[9].

References

- 1. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of cholecystokinin-2 receptor blockade on rat stomach ECL cells. A histochemical, electron-microscopic and chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Production and Role of this compound and this compound-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Gastrin-17 Regulation of Gastric Mucosal Cell Growth: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular mechanisms by which Gastrin-17 (G-17) regulates the growth and proliferation of gastric mucosal cells. It details the principal signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these pathways.

Introduction

This compound is a crucial peptide hormone primarily secreted by G-cells in the gastric antrum.[1] While renowned for its role in stimulating gastric acid secretion, gastrin also functions as a significant growth factor for the gastrointestinal tract, promoting the maintenance and proliferation of the gastric epithelium.[2][3][4] Its effects are mediated primarily through the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor.[3] Dysregulation of gastrin signaling is implicated in various pathologies, including hyperplasia of the oxyntic mucosa, atrophic gastritis, and the progression of certain gastrointestinal cancers. This guide explores the intricate signaling networks that this compound activates to exert its trophic effects on gastric mucosal cells.

Core Signaling Pathways in this compound Mediated Cell Growth

This compound binding to its cognate receptor, CCK2R, initiates a cascade of intracellular signaling events that collectively promote cell proliferation, survival, and migration while inhibiting apoptosis. These effects are driven by the activation of several key pathways, including the PI3K/Akt, MAPK/ERK, JAK/STAT, and Wnt/β-catenin cascades.

CCK2R Activation and Downstream Effectors

The CCK2R, expressed on gastric epithelial cells like parietal and enterochromaffin-like (ECL) cells, possesses a high affinity for both gastrin and cholecystokinin (CCK). Upon G-17 binding, the receptor activates associated G-proteins (primarily Gq and Gα12/13), leading to the stimulation of multiple downstream signaling molecules.

A primary event is the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). These initial signals diverge to activate several pro-growth and anti-apoptotic pathways.

Key Proliferative and Survival Pathways

-

PI3K/Akt Pathway: this compound is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is central to mediating cell proliferation, anti-apoptotic actions, and cell migration. Activated Akt can phosphorylate numerous downstream targets to inhibit apoptosis and promote cell cycle progression.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, is robustly activated by G-17. This activation can occur through PKC-dependent and -independent mechanisms and is crucial for controlling cell proliferation and migration.

-

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically involving JAK2 and STAT3, is also induced by G-17. This pathway is known to mediate anti-apoptosis and cell proliferation and is implicated in G-17's effect on COX-2 expression.

-

Wnt/β-catenin Pathway: Recent studies have shown that this compound can induce the expression of Wnt3α, leading to the activation of the Wnt/β-catenin signaling pathway. This contributes to the epithelial-mesenchymal transition (EMT), migration, and invasion of gastric cancer cells.

-

Transactivation of EGFR: Gastrin can indirectly stimulate proliferation in cells that do not express CCK2R. It achieves this by stimulating the secretion of growth factors like heparin-binding EGF-like growth factor (HB-EGF), which then bind to and transactivate the Epidermal Growth Factor Receptor (EGFR), subsequently initiating the ERK cascade.

Caption: this compound signaling cascades in gastric mucosal cells.

Quantitative Data on this compound Effects

The trophic effects of this compound have been quantified in numerous studies using both ex vivo human tissues and in vitro cell line models. The following tables summarize key findings.

Table 1: this compound Induced Cell Proliferation

| Model System | G-17 Concentration | Measured Effect | Fold Increase (vs. Control) | Reference |

| Barrett's Mucosa Biopsies | 10 nmol/L | [³H]-Thymidine Incorporation | 2.0 | |

| OE33(E) Cells (CCK2R transfected) | 1 nmol/L | [³H]-Thymidine Incorporation | 1.94 ± 0.13 |

Table 2: this compound and Gastric Mucosal Integrity

| Model System | Treatment | Measured Parameter | Result | Reference |

| Aα⁰/⁰ Mice | AG-041R (Gastrin Antagonist) | Corpus Mucosal Thickness | Decrease from 355 µm to 278 µm | |

| Conscious Rats | G-17 (1-25 pmol/kg IV) | Gastric Mucosal Blood Flow | Dose-dependent increase | |

| Conscious Rats | G-17 | Gastric damage by ethanol (B145695) | Dose-dependent reduction |

Table 3: this compound in Gastric Pathology

| Condition | Parameter Measured | Key Finding | Reference |

| Gastritis Severity | Serum G-17 Level | Significantly higher with severe neutrophil infiltration and absence of atrophy. | |

| H. pylori Infection | Serum G-17 Level | Significantly higher in H. pylori positive patients. | |

| Gastric Cancer Cells (BGC-823) | Gastrin Knockdown | Apoptosis Rate | Increased from 1.8% (control) to 4.2% (knockdown). |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies measuring DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Culture gastric epithelial cells (e.g., AGS-E or transfected OE33(E)) in appropriate media until they reach 70-80% confluency in 24-well plates.

-

Serum Starvation: Synchronize cells by incubating in serum-free media for 24 hours prior to treatment. For mucosal biopsies, place fresh tissue in culture media.

-

This compound Treatment: Treat cells or biopsies with varying concentrations of this compound (e.g., 1 nM, 10 nM) or a vehicle control. Include a CCK2R antagonist (e.g., L-740,093) in some wells to confirm receptor-specific effects. Incubate for 18-24 hours.

-

Radiolabeling: Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting: Wash cells twice with cold phosphate-buffered saline (PBS). Lyse the cells by adding 0.1 M NaOH.

-

Precipitation: Precipitate the DNA by adding cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

-

Quantification: Wash the precipitate with ethanol. Solubilize the DNA pellet in a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Express results as counts per minute (CPM) or as a fold change relative to the vehicle-treated control.

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of activated (phosphorylated) ERK1/2, a key downstream target of this compound.

-

Cell Treatment & Lysis:

-

Culture and serum-starve cells as described above.

-

Treat cells with this compound for a short duration (e.g., 5, 15, 30 minutes) to capture peak phosphorylation.

-

Immediately place plates on ice, wash with cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and incubate the lysate on ice for 30 minutes. Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody (Phospho-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).

-

Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Total ERK):

-

To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.

-

Wash, block, and re-probe the same membrane with a primary antibody that recognizes total ERK1/2.

-

Repeat the secondary antibody and detection steps.

-

-

Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

Immunofluorescence Staining for Gastrin-Producing G-Cells

This general protocol is used to visualize the location of G-cells within gastric mucosal tissue.

-

Tissue Preparation: Fix gastric biopsy samples in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (4-5 µm).

-

Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

-

Permeabilization & Blocking: Permeabilize the tissue with 0.25% Triton X-100 in PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody: Incubate the sections with a primary antibody directed against human gastrin overnight at 4°C.

-

Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence or confocal microscope. G-cells will be identified by the specific fluorescent signal from the secondary antibody.

Conclusion

This compound is a potent regulator of gastric mucosal cell growth, acting through the CCK2R to activate a complex network of signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT. These pathways converge to promote cell proliferation and survival, thereby maintaining the integrity of the gastric lining. However, the sustained activation of these same pro-growth pathways can contribute to pathological conditions, highlighting the critical importance of tightly regulated gastrin signaling. The experimental methods detailed herein provide a robust framework for researchers to further investigate the multifaceted role of this compound in both gastric health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Production and Role of this compound and this compound-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The production and role of this compound and this compound-gly in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gastrin-17 in Helicobacter pylori-Associated Gastritis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Gastrin-17 in the pathophysiology of Helicobacter pylori-associated gastritis. It delves into the molecular mechanisms, diagnostic implications, and experimental methodologies relevant to researchers and professionals in the field of gastroenterology and drug development.

Executive Summary

Helicobacter pylori (H. pylori) infection is a primary etiological agent in the development of chronic gastritis, peptic ulcer disease, and gastric cancer.[1] A key player in the gastric mucosal response to this pathogen is this compound, a peptide hormone that regulates gastric acid secretion and mucosal cell growth.[2][3][4] H. pylori infection disrupts the normal physiological regulation of this compound, leading to downstream pathological changes. This guide will explore the intricate relationship between this compound and H. pylori-associated gastritis, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and guide future research and therapeutic development.

The Pathophysiology of this compound in H. pylori Infection

This compound is primarily secreted by G-cells located in the antrum of the stomach.[3] Its principal function is to stimulate the secretion of hydrochloric acid (HCl) from parietal cells in the gastric corpus. This process is tightly regulated by a negative feedback loop involving somatostatin (B550006), which is secreted by D-cells and inhibits gastrin release.

H. pylori infection, particularly in the antrum, disrupts this delicate balance. The chronic inflammation induced by the bacterium leads to a decrease in the number and function of somatostatin-producing D-cells. This reduction in somatostatin-mediated inhibition results in hypergastrinemia, characterized by elevated levels of this compound.

The consequences of this sustained hypergastrinemia are multifaceted. Initially, the increased this compound levels lead to higher acid production, which can contribute to duodenal ulcer formation. However, in long-standing corpus-predominant gastritis, the chronic inflammation can lead to atrophy of the acid-secreting parietal cells. This atrophic gastritis, coupled with persistent high this compound levels, is a significant risk factor for the development of gastric cancer.

Signaling Pathway of this compound Secretion and Action

The following diagram illustrates the key cellular interactions and signaling events involved in the regulation of this compound and its effect on gastric acid secretion, both in a healthy state and during H. pylori infection.

Quantitative Data on this compound and Cellular Changes in H. pylori Gastritis

The following tables summarize key quantitative findings from various studies, illustrating the impact of H. pylori infection on this compound levels and the density of G-cells and D-cells.

Table 1: Serum this compound Levels in Relation to H. pylori Infection and Gastritis Severity

| Condition | This compound Level | p-value | Reference |

| H. pylori Positive | Significantly higher | < 0.001 | |

| H. pylori Negative | Lower | ||

| H. pylori Positive (Type 1) | 3.30 (1.51 ~ 6.61) pmol/L | ||

| H. pylori Positive (Type 2) | 1.50 (0.73 ~ 3.40) pmol/L | ||

| No H. pylori Infection | 0.94 (0.57 ~ 1.77) pmol/L | ||

| Severe Neutrophil Infiltration | Higher | 0.001 | |

| Without Atrophy | 13.63 pmol/mL | 0.023 | |

| Moderate Atrophy | 1.5 pmol/mL | ||

| H. pylori Positive without Atrophy | Significantly higher | < 0.001 | |

| H. pylori Negative without Atrophy | Lower |

Table 2: Antral G-cell and D-cell Density in H. pylori Infection

| Cell Type | H. pylori Positive | H. pylori Negative | p-value | Reference |

| G-cell density (cells/mm) | 138 (89-161) | 88 (33-121) (after eradication) | 0.016 | |

| D-cell density (cells/mm) | 8 (5-22) | 15 (9-22) (after eradication) | 0.031 | |

| G-cells per gland | 3.7 ± 0.3 (DU patients) | 6.2 ± 0.6 (infected controls) | < 0.02 | |

| G-cells per gland | 7.1 ± 3.1 | 7.3 ± 3.9 | > 0.5 | |

| D-cells per gland | Significantly lower | Higher | < 0.001 | |

| G-cell to D-cell ratio | Significantly higher | Lower | < 0.001 |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of this compound in H. pylori-associated gastritis.

Detection of H. pylori Infection

A variety of invasive and non-invasive methods are available for the detection of H. pylori.

4.1.1 Non-Invasive Methods

-

Urea (B33335) Breath Test (UBT): This test relies on the urease activity of H. pylori. The patient ingests urea labeled with a non-radioactive isotope (¹³C) or a radioactive isotope (¹⁴C). If H. pylori is present, its urease will break down the urea into ammonia (B1221849) and labeled carbon dioxide, which is then detected in the patient's exhaled breath.

-

Stool Antigen Test (SAT): This test detects the presence of H. pylori antigens in a stool sample using an enzyme immunoassay (EIA) or immunochromatography.

-

Serology: This method detects IgG antibodies against H. pylori in the blood. It is useful for initial screening but cannot distinguish between active and past infections.

4.1.2 Invasive Methods (requiring endoscopy)

-

Rapid Urease Test (RUT): A gastric biopsy sample is placed in a medium containing urea and a pH indicator. The presence of H. pylori urease leads to the production of ammonia, causing a pH increase and a color change.

-

Histology: Gastric biopsy specimens are stained (e.g., with Hematoxylin and Eosin or Giemsa stain) and examined microscopically for the presence of H. pylori and to assess the degree of inflammation and atrophy.

-

Culture: Gastric biopsies can be cultured on specific media under microaerophilic conditions to grow H. pylori. This allows for antibiotic susceptibility testing.

-

Polymerase Chain Reaction (PCR): PCR can detect H. pylori DNA in gastric biopsies, saliva, or stool with high sensitivity and specificity. It can also be used to identify virulence factors and antibiotic resistance genes.

Measurement of this compound

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This is a common method for quantifying this compound levels in serum or plasma.

-

Principle: A sandwich ELISA is typically used. The microplate wells are pre-coated with a capture antibody specific to this compound. Standards and patient samples are added to the wells, and any this compound present binds to the capture antibody. A biotin-conjugated detection antibody, also specific to this compound, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

-

Protocol Outline:

-

Prepare standards and samples.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 80 minutes at 37°C.

-

Wash the wells with wash buffer.

-

Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 60 minutes at 37°C.

-

Wash the wells.

-

Add 100 µL of Streptavidin-HRP to each well. Incubate for 50 minutes at 37°C.

-

Wash the wells.

-

Add 90 µL of TMB substrate solution to each well. Incubate for 20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 15 minutes.

-

Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

-

Immunohistochemistry for G-cells and D-cells

-

Principle: This technique uses specific antibodies to visualize G-cells and D-cells in gastric biopsy tissue sections.

-

Protocol Outline:

-

Obtain gastric antral mucosal biopsies via endoscopy.

-

Fix the tissue in formalin and embed in paraffin.

-

Cut thin sections (e.g., 4 µm) and mount on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Incubate the sections with a primary antibody specific for gastrin (to identify G-cells) or somatostatin (to identify D-cells).

-

Wash and incubate with a labeled secondary antibody (e.g., linked to an enzyme like HRP).

-

Add a chromogen substrate (e.g., diaminobenzidine) to produce a colored precipitate at the site of the antigen-antibody reaction.

-

Counterstain the sections (e.g., with hematoxylin).

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope and quantify the number of stained cells per unit area or per gastric gland.

-

Animal Models for Studying H. pylori-Associated Gastritis

Various animal models are used to study the pathogenesis of H. pylori infection.

-

Mongolian Gerbils: These are a widely used model as they develop gastric inflammation, ulceration, and carcinogenesis similar to humans following H. pylori infection.

-

Mice: While initially difficult to colonize, mouse-adapted strains of H. pylori (e.g., Sydney strain SS1) are now available. C57BL/6 mice are a commonly used strain. Transgenic mouse models are also valuable for studying the role of specific genes.

-

Rats: Rat models of chronic H. pylori infection have also been developed.

Diagnostic and Therapeutic Implications

The measurement of serum this compound, often in combination with pepsinogen levels, is emerging as a non-invasive tool for assessing the health of the gastric mucosa. Low levels of this compound may indicate antral atrophy, while high levels can be a sign of corpus atrophy. This "serological biopsy" can help identify individuals at higher risk for gastric cancer who may require endoscopic surveillance.

Understanding the central role of this compound in the pathophysiology of H. pylori-induced damage opens up potential therapeutic avenues. Strategies aimed at modulating the gastrin signaling pathway, either by targeting the CCK-B receptor or by neutralizing gastrin itself, are being explored for the treatment of gastric cancer.

Experimental Workflow for Patient Stratification

The following diagram outlines a potential workflow for using this compound and other biomarkers to stratify patients with dyspeptic symptoms.

References

- 1. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Key Hormone in Digestion and Its Diagnostic Importance - Xiamen Wiz Biotech Co., Ltd [wizbiotech.net]

- 3. The Production and Role of this compound and this compound-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Production and Role of this compound and this compound-Gly in Gastr...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to Gastrin-17 as a Trophic Factor in Gastrointestinal Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The peptide hormone Gastrin-17 (G17) is a well-established regulator of gastric acid secretion and a trophic factor for the normal gastrointestinal (GI) epithelium[1][2][3]. Accumulating evidence has implicated G17 and its signaling pathways in the development and progression of several GI malignancies, including gastric, colorectal, and pancreatic cancers[4][5]. G17 exerts its effects primarily through the cholecystokinin-B receptor (CCK2R), a G-protein coupled receptor often overexpressed in these cancers. Activation of the G17/CCK2R axis triggers a network of intracellular signaling cascades, prominently the MAPK/ERK and PI3K/Akt pathways, which converge on downstream effectors to promote cell proliferation, inhibit apoptosis, and facilitate invasion and migration. This document provides a comprehensive technical overview of the role of G17 as a trophic factor in GI cancers, detailing the key signaling mechanisms, summarizing quantitative data from pivotal studies, outlining common experimental protocols, and discussing therapeutic strategies that target this pathway.

The this compound/CCK2R Axis in Gastrointestinal Cancers

This compound is the most abundant form of amidated gastrin, a hormone produced by G-cells in the gastric antrum. While its physiological role is to maintain the gastric mucosa and stimulate acid secretion, its re-expression or the overexpression of its receptor in tumor cells creates a potent growth-promoting loop. In several GI cancers, G17 can act in an endocrine, paracrine, or even autocrine fashion, where cancer cells themselves produce G17, which then stimulates their own growth.

The biological actions of G17 are predominantly mediated by the CCK2 receptor (CCK2R), which binds both gastrin and cholecystokinin (B1591339) with high affinity. The essential bioactive unit of G17 is its C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2). The binding of G17 to CCK2R on cancer cells initiates a cascade of intracellular events that drive tumorigenesis. This axis is considered a key driver in the progression of gastric, pancreatic, and to some extent, colorectal cancers.

Key Signaling Pathways Activated by this compound

Upon binding to the CCK2R, this compound activates multiple intracellular signaling pathways critical for cell growth and survival. The most extensively studied are the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways.

References

- 1. The Production and Role of this compound and this compound-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The production and role of this compound and this compound-gly in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]

- 5. Effects of gastrin 17 on β-catenin/Tcf-4 pathway in Colo320WT colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

molecular forms of Gastrin-17 and their biological activity

An In-depth Technical Guide to the Molecular Forms of Gastrin-17 and Their Biological Activity

Introduction

This compound (G17) is a pivotal peptide hormone primarily recognized for its role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Synthesized and secreted by G-cells in the stomach's antrum, gastrin exists in multiple molecular forms, each arising from the post-translational processing of its precursor, progastrin.[4][5] The principal bioactive forms include amidated this compound (G17) and its precursor, glycine-extended this compound (G17-Gly), which can also be sulfated or non-sulfated.[4][6] While traditionally viewed as a simple acid secretagogue, emerging research has unveiled that these molecular variants possess distinct biological activities and engage different signaling pathways, implicating them in diverse physiological and pathological processes, including cell proliferation and carcinogenesis.[2][6][7] This guide provides a comprehensive overview of the molecular forms of this compound, their biological functions, the signaling cascades they trigger, and the experimental methodologies used to elucidate their actions.

Biosynthesis and Molecular Forms of this compound

This compound originates from a 101-amino acid precursor, preprogastrin. Following the cleavage of a signal peptide, the resulting 80-amino acid progastrin undergoes a series of enzymatic modifications in the regulated secretory pathway of G-cells to yield the mature, biologically active peptides.[4]

The primary molecular forms of this compound are:

-

Amidated this compound (G17-NH₂): This is the "classical" and most abundant form of gastrin in the antrum.[5] It is a 17-amino acid peptide that undergoes C-terminal amidation, a critical step for its high-affinity binding to the cholecystokinin (B1591339) 2 receptor (CCK2R) and its potent biological activity in stimulating gastric acid secretion.[5]

-

Glycine-extended this compound (G17-Gly): This is the immediate precursor to amidated G17.[5] It retains a glycine (B1666218) residue at the C-terminus that is cleaved during the final amidation step.[5] Initially considered an inactive intermediate, G17-Gly is now recognized to have distinct biological functions, particularly in cell proliferation, mediated through a putative receptor separate from the CCK2R.[5][6][7]

-

Sulfated and Non-sulfated Forms: Both G17 and G17-Gly can undergo sulfation at a specific tyrosine residue.[6] While sulfation is critical for the activity of the related hormone cholecystokinin (CCK) at the CCK1 receptor, its influence on the biological activity of this compound at the CCK2R is less pronounced.[5][8] However, studies suggest that sulfation can increase the binding affinity of gastrin for both gastrin and CCK receptors.[8] For gastric acid secretion in humans, sulfated and non-sulfated G17 show similar potency.[9]

Biological Activity and Signaling Pathways

The different molecular forms of this compound exert their effects through distinct receptor systems and downstream signaling cascades.

Amidated this compound (G17-NH₂) / CCK2 Receptor Pathway

The primary actions of amidated G17 are mediated by the G-protein coupled receptor, CCK2R, which is expressed on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.[3][6]

-

Gastric Acid Secretion: G17 binding to CCK2R on ECL cells stimulates the release of histamine (B1213489).[3] Histamine then acts on H2 receptors on adjacent parietal cells, leading to the activation of the H+/K+ ATPase (proton pump) and secretion of hydrochloric acid into the stomach lumen.[3]

-

Trophic Effects: Gastrin is a known growth factor for the gastric mucosa, promoting the proliferation of parietal and ECL cells.[2][10]

-

Signaling Cascade: Activation of the CCK2R by G17 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in histamine release and cellular proliferation.[5]

Glycine-Extended this compound (G17-Gly) Pathway

G17-Gly exerts its biological effects, primarily cell proliferation, through a putative receptor that is distinct from the CCK2R.[5][7] This is particularly relevant in the context of colorectal cancer, where gastrin precursors, but not amidated forms, are often produced and have been shown to stimulate tumor growth.[5]

-

Cell Proliferation: G17-Gly has been demonstrated to stimulate the proliferation of colonic epithelial cells and various cancer cell lines.[6][11] In gastrin-deficient mice, G17-Gly treatment increased the proliferation of colonic epithelial cells, an effect not observed with amidated gastrin.[5]

-

Signaling Cascade: The signaling pathways activated by G17-Gly are not fully elucidated but have been shown to involve the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, both of which are central to cell growth and survival.[5]

Quantitative Data Summary

The biological activities of the different this compound forms are reflected in their receptor binding affinities and potencies in functional assays.

Table 1: Receptor Binding Affinities of this compound Molecular Forms

| Ligand | Receptor | Cell/Tissue Type | Binding Affinity (Kd or IC50) | Reference |

| Sulfated G17 (G17-II) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | Kd: 0.08 nM | [8] |

| Non-sulfated G17 (G17-I) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | Kd: 1.5 nM | [8] |